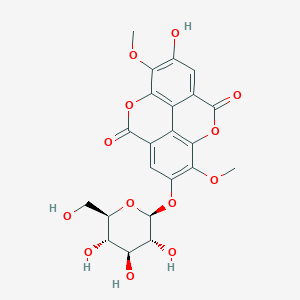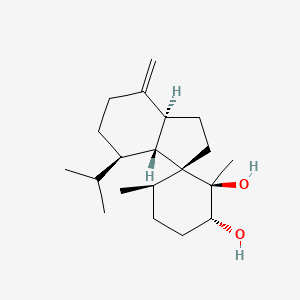
BB-22 5-hydroxyquinoline isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 5-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the five position instead of through the eight position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
1. Analytical Differentiation in Forensic Drug Analysis
BB-22 5-hydroxyquinoline isomer poses challenges in forensic drug analysis due to its structural similarity with other synthetic cannabinoids. Differentiating it from its isomers is crucial for legal and forensic purposes. Studies have employed techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry for effective separation and identification of these isomers (Kohyama et al., 2016).
2. Catalysis and Chemical Reactions
BB-22 5-hydroxyquinoline isomer has been studied for its role in catalytic processes. In one study, modified zeolites using 8-hydroxyquinoline demonstrated improved catalytic performance for skeletal isomerization of n-butene (Shang et al., 2008). Additionally, reactions involving hydroxyquinolines, including 5-hydroxyisoquinoline, with hydrocarbons in superacids were investigated for their potential in organic synthesis (Koltunov et al., 2002).
3. Computational Studies in Chemistry
Computational studies, such as Density Functional Theory (DFT), have been used to explore the stability and behavior of BB-22 5-hydroxyquinoline isomers. These studies provide insights into their structural properties and potential chemical applications (Heidarnezhad et al., 2013).
4. Pharmaceutical Research
Research has explored the potential anticancer effects of compounds derived from 5-hydroxyquinoline. For instance, a study investigated the effects of a novel molecule based on pillar[5]arene including multi-quinoline units on human breast cancer cells (Eroglu Gunes et al., 2020).
5. Biophysics and Protein Interaction
BB-22 5-hydroxyquinoline isomer has been studied for its interaction with proteins, such as human serum albumin, using multispectroscopic techniques and molecular modeling. These studies are significant for understanding the drug-protein interactions and designing better pharmaceuticals (Shiriskar et al., 2015).
6. Alzheimer's Disease Research
8-hydroxyquinoline derivatives, structurally similar to BB-22 5-hydroxyquinoline isomer, have been investigated for their potential in treating Alzheimer's disease. These compounds exhibit inhibitory effects against amyloid-beta aggregation and possess antioxidant properties (Yang et al., 2018).
Eigenschaften
Produktname |
BB-22 5-hydroxyquinoline isomer |
|---|---|
Molekularformel |
C25H24N2O2 |
Molekulargewicht |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-6-12-22-20(24)11-7-15-26-22)21-17-27(16-18-8-2-1-3-9-18)23-13-5-4-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI-Schlüssel |
DDKMWXFYZXNBKO-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyme |
quinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)
